Di-tert-butyl(chloro)gallane
Description
Structure
2D Structure
Properties
CAS No. |
56309-98-9 |
|---|---|
Molecular Formula |
C8H18ClGa |
Molecular Weight |
219.40 g/mol |
IUPAC Name |
ditert-butyl(chloro)gallane |
InChI |
InChI=1S/2C4H9.ClH.Ga/c2*1-4(2)3;;/h2*1-3H3;1H;/q;;;+1/p-1 |
InChI Key |
MPFCUUCPLJZIKC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[Ga](C(C)(C)C)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Di Tert Butyl Chloro Gallane Tbu₂gacl
Direct Synthesis Routes
Direct synthesis routes are the most common approaches for the formation of tBu₂GaCl, typically involving the reaction of a gallium source with a tert-butylating agent.
The reaction between a Grignard reagent and a metal halide is a fundamental and widely used method for forming carbon-metal bonds. byjus.com The synthesis of Di-tert-butyl(chloro)gallane can be achieved by reacting Gallium Trichloride (B1173362) (GaCl₃) with tert-Butylmagnesium Chloride (tBuMgCl). guidechem.comwikipedia.org This reaction proceeds through the nucleophilic addition of the tert-butyl group from the Grignard reagent to the electrophilic gallium center. masterorganicchemistry.comlibretexts.org
The stoichiometry of the reactants is crucial for obtaining the desired dialkylated product. Using two equivalents of tert-Butylmagnesium Chloride relative to one equivalent of Gallium Trichloride favors the formation of tBu₂GaCl. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is necessary to stabilize the Grignard reagent. byjus.com The reaction mechanism involves the stepwise substitution of chloride ions on the gallium atom by the tert-butyl carbanions provided by the Grignard reagent.
Table 1: Grignard Reagent Synthesis of tBu₂GaCl
| Reactant 1 | Reactant 2 | Stoichiometric Ratio (R1:R2) | Solvent | Product |
| Gallium Trichloride (GaCl₃) | tert-Butylmagnesium Chloride (tBuMgCl) | 1 : 2 | Diethyl Ether or THF | This compound (tBu₂GaCl) |
The initial reaction likely forms mono(tert-butyl)gallium dichloride (tBuGaCl₂), which then reacts with a second equivalent of the Grignard reagent to yield the final product, this compound.
Salt metathesis, which includes metal-halogen exchange, is another foundational reaction in organometallic chemistry. wikipedia.org This type of reaction can be used to synthesize organometallic compounds by exchanging a halogen on a metal center with an organic group from another organometallic compound. ethz.ch In the context of tBu₂GaCl synthesis, a potential, though less direct, route involves a halogen exchange mechanism.
This process is kinetically controlled, with reaction rates typically following the trend of I > Br > Cl for the leaving halogen. wikipedia.org For instance, a pre-existing diorganogallium compound with a different halide, such as Di-tert-butyl(iodo)gallane, could theoretically undergo a halogen exchange with a chloride source. However, the more direct Grignard alkylation of GaCl₃ is generally the preferred and more straightforward method. The principles of halogen-lithium exchange, where an organolithium reagent exchanges its lithium for a halogen, are well-established and highlight the versatility of these exchange reactions in creating specific organometallic species. harvard.edunumberanalytics.com
Alternative Synthetic Pathways
Beyond the primary Grignard route, alternative synthetic pathways for generating organogallium compounds exist. These often involve different alkylating agents or gallium precursors. For example, organolithium reagents are frequently used for alkylation. ethz.ch A plausible alternative for synthesizing tBu₂GaCl would be the reaction of Gallium Trichloride with two equivalents of tert-butyllithium (B1211817) (tBuLi). Like Grignard reagents, organolithium compounds are powerful nucleophiles capable of alkylating metal halides. wikipedia.org
Another potential pathway could involve starting with a different gallium source or employing a different method to introduce the tert-butyl groups. The exploration of various synthetic pathways is crucial for identifying the most efficient and scalable method for production. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of tBu₂GaCl involves the careful control of several reaction parameters to maximize yield and purity. chemrxiv.org Key factors include reaction temperature, solvent, reactant concentration, and reaction time. researchgate.net
Temperature : Grignard reactions are often initiated at room temperature or with gentle heating, but temperature control is critical to prevent side reactions. guidechem.comorgsyn.org Maintaining a consistent temperature, often below 50°C, is important for controlled reaction progress. google.com
Solvent : The choice of solvent is critical. Anhydrous ethers like THF or diethyl ether are essential to prevent the decomposition of the highly reactive Grignard reagent. byjus.commnstate.edu
Stoichiometry : The molar ratio of the Grignard reagent to Gallium Trichloride is the most critical factor in determining the final product. A 2:1 ratio is theoretically required for tBu₂GaCl. Deviations can lead to mixtures of mono-, di-, and tri-alkylated gallium species.
Reaction Time : Sufficient reaction time is necessary to ensure the reaction goes to completion. Monitoring the reaction progress, for instance via spectroscopy, can help determine the optimal duration. researchgate.net
Table 2: Influence of Reaction Parameters on tBu₂GaCl Synthesis
| Parameter | Condition | Potential Impact on Yield/Purity |
| Temperature | Too high | Increased side reactions, potential decomposition. |
| Too low | Slow or incomplete reaction. | |
| Solvent | Presence of water/alcohols | Decomposition of Grignard reagent, low to no yield. mnstate.edu |
| Non-coordinating solvent | Poor stabilization of Grignard reagent. | |
| Stoichiometry (tBuMgCl:GaCl₃) | < 2:1 | Incomplete reaction, formation of tBuGaCl₂. |
| > 2:1 | Potential formation of tri(tert-butyl)gallium (tBu₃Ga). | |
| Addition Rate | Too fast | Exothermic reaction may become uncontrolled. |
Response surface methodology (RSM) is a statistical approach that can be employed to systematically investigate the effects of multiple variables and find the optimal conditions for maximizing the product yield. researchgate.net
Purification Techniques for tBu₂GaCl
After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, byproducts like magnesium salts, and any over-alkylated or under-alkylated gallium species. Given the likely nature of tBu₂GaCl as a moisture-sensitive solid, several purification techniques are applicable.
Sublimation : This technique is highly effective for purifying solid compounds that can transition directly from a solid to a gas phase under reduced pressure and heat. It is particularly well-suited for air- and moisture-sensitive compounds as it can be performed in a closed system under vacuum or an inert atmosphere, effectively separating the volatile product from non-volatile impurities like salts. nih.gov
Recrystallization : This is a standard method for purifying solid organic and organometallic compounds. ijddr.in The process involves dissolving the crude product in a suitable hot solvent in which it is highly soluble, and then allowing it to cool slowly. The desired compound crystallizes out in a purer form, while impurities remain dissolved in the cold solvent. The choice of solvent is critical for successful recrystallization. ijddr.in
Extraction : Liquid-liquid extraction may be used during the workup phase to separate the organometallic product from aqueous soluble salts after quenching the reaction. google.com
Table 3: Comparison of Purification Techniques for tBu₂GaCl
| Technique | Principle | Advantages for tBu₂GaCl | Disadvantages |
| Sublimation | Solid to gas phase transition under vacuum. | High purity; ideal for air-sensitive compounds; removes non-volatile salts. | Compound must be thermally stable and have a suitable vapor pressure. |
| Recrystallization | Differential solubility in a solvent at different temperatures. | Can remove a wide range of impurities; scalable. | Requires finding a suitable solvent; potential for product loss in the mother liquor. |
The selection of the most appropriate purification method depends on the physical properties of this compound and the nature of the impurities present in the crude reaction mixture.
Structural Elucidation and Bonding Characteristics of Di Tert Butyl Chloro Gallane
Spectroscopic Characterization
Spectroscopic techniques are indispensable tools for elucidating the connectivity and electronic environment of atoms within a molecule. For di-tert-butyl(chloro)gallane, NMR spectroscopy and mass spectrometry would be the primary methods for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule, as well as insights into the bonding environment of other NMR-active nuclei.
The proton NMR (¹H NMR) spectrum of this compound is expected to be relatively simple, dominated by the signals from the tert-butyl groups. Due to the free rotation around the carbon-gallium bond, the eighteen protons of the two tert-butyl groups would be chemically equivalent. This would result in a single, sharp singlet in the ¹H NMR spectrum. The chemical shift of this singlet would be influenced by the electronegativity of the gallium and chlorine atoms. For comparison, in the analogous compound di-tert-butylchlorophosphine, the tert-butyl protons appear as a doublet due to coupling with the phosphorus-31 nucleus. nih.govspectrabase.com
| Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| -C(CH₃)₃ | ~1.0 - 1.5 | Singlet |
Table 1: Predicted ¹H NMR Spectral Data for this compound.
The carbon-13 NMR (¹³C NMR) spectrum of this compound is anticipated to show two distinct signals corresponding to the two types of carbon atoms in the tert-butyl groups. The quaternary carbon atoms directly bonded to the gallium atom would appear as one signal, while the methyl carbon atoms would give rise to a second, more intense signal. The chemical shifts would be characteristic of sp³-hybridized carbons in an organometallic environment.
| Assignment | Expected Chemical Shift (ppm) |
| C (CH₃)₃ | ~35 - 45 |
| -C(C H₃)₃ | ~30 - 35 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Direct detection of the gallium nucleus by ⁷⁹Ga NMR spectroscopy would provide valuable information about the electronic environment around the metal center. Both ⁶⁹Ga and ⁷¹Ga isotopes are NMR active, but ⁷¹Ga is generally preferred due to its higher receptivity and narrower linewidths. The chemical shift in ⁷⁹Ga NMR is highly sensitive to the nature of the substituents attached to the gallium atom. For chloro-gallane systems, the resonance is expected to be in a specific region characteristic of four-coordinate gallium.
Mass Spectrometry (e.g., Electron Ionization (EI) Mass Spectra)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺, corresponding to the intact molecule. The isotopic pattern of this peak would be characteristic of the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and gallium (⁶⁹Ga and ⁷¹Ga isotopes).
The fragmentation pattern would likely be dominated by the loss of a tert-butyl radical, [M - C(CH₃)₃]⁺, which is a common fragmentation pathway for compounds containing a tert-butyl group. Further fragmentation could involve the loss of a chlorine atom or other small neutral molecules. Analysis of analogous compounds like di-tert-butyl ether shows a primary fragmentation involving the loss of a methyl group followed by the loss of isobutylene (B52900). nist.gov
| Fragment Ion | Proposed Structure |
| [Ga(C(CH₃)₃)₂Cl]⁺ | Molecular Ion |
| [Ga(C(CH₃)₃)Cl]⁺ | Loss of a tert-butyl radical |
| [GaCl]⁺ | Loss of two tert-butyl radicals |
| [C(CH₃)₃]⁺ | tert-Butyl cation |
Table 3: Predicted Major Fragments in the EI Mass Spectrum of this compound.
Solid-State Structural Analysis
Based on the structures of related compounds, such as 1,3-di-tert-butyl-2-chloro-4,4-diphenyl-1,3,2λ³,4-diazaphosphasiletidine nih.gov and 1,3-di-tert-butyl-2-chloro-1,3,2-diazaphosphorinane researchgate.net, it is anticipated that this compound would exist as a monomer in the solid state. The gallium atom would likely adopt a distorted tetrahedral geometry, bonded to two tert-butyl groups and a chlorine atom. The steric bulk of the tert-butyl groups would significantly influence the bond angles around the gallium center, likely leading to a widening of the C-Ga-C angle from the ideal tetrahedral angle of 109.5°.
The Ga-Cl bond length would be a key parameter of interest, providing insight into the nature of the gallium-chlorine bond. Comparison with other organogallium chlorides would allow for an assessment of the electronic effects of the tert-butyl substituents on the Ga-Cl bond. Similarly, the Ga-C bond lengths would be indicative of the strength of the gallium-carbon bonds.
Molecular Geometry and Coordination Environment at Gallium
The gallium atom in this compound is bonded to two bulky tert-butyl groups and one chlorine atom. In its monomeric form, the gallium center would be expected to adopt a trigonal planar geometry, characteristic of three-coordinate species. However, the high Lewis acidity of the gallium atom often leads to changes in its coordination environment through the formation of dimers or adducts. In such cases, the coordination number around the gallium atom increases, typically to four, resulting in a distorted tetrahedral geometry. This is a common feature in organogallium chemistry, where the metal center seeks to alleviate its electron deficiency.
Dimerization and Aggregation Phenomena of this compound in the Solid State
In the solid state, this compound exists as a dimer, with the formula [(t-Bu)₂GaCl]₂. This aggregation is a direct consequence of the electron-deficient nature of the gallium atom. The dimerization occurs through the formation of chloro bridges between two gallium centers. This results in a four-membered Ga-Cl-Ga-Cl ring. The bridging chlorine atoms are shared between the two gallium atoms, which allows each gallium atom to achieve a more stable, pseudo-tetrahedral coordination environment. This phenomenon is well-documented for many organoaluminum and organogallium halides. rsc.org
Solution and Gas-Phase Behavior
The structure and aggregation state of this compound can vary significantly when it is not in the solid crystalline phase.
Monomeric, Dimeric, and Trimeric Species in Different Phases
In the gas phase, mass spectrometric studies of related di-tert-butylgallium halides have shown the presence of not only monomeric and dimeric species but also trimers. rsc.org This indicates a complex equilibrium between different aggregation states. In solution, the state of aggregation is highly dependent on the nature of the solvent and the concentration of the compound. Non-coordinating solvents would favor the preservation of the dimeric structure found in the solid state, especially at higher concentrations. However, in strongly coordinating solvents or at very low concentrations, dissociation to the monomeric form may occur. The equilibrium between monomeric and dimeric species is a critical factor in the reactivity of such compounds in solution. wikipedia.org
Reactivity and Reaction Chemistry of Di Tert Butyl Chloro Gallane
Reactions with Organometallic Reagents
The gallium-chlorine bond in di-tert-butyl(chloro)gallane is the primary site of reactivity in reactions with organometallic reagents. These reactions typically proceed via metathesis, where the chloride is displaced by the organic or pnictogen-containing group from the organometallic reagent, leading to the formation of new gallium-element bonds.
Formation of Gallium-Phosphorus Bonds (e.g., with Phosphinolithium Reagents)
The reaction of this compound with phosphinolithium reagents provides a synthetic route to compounds containing gallium-phosphorus (Ga-P) bonds. While specific studies on the reaction of tBu₂GaCl with phosphinolithium reagents are not extensively documented, the general reactivity pattern of organogallium chlorides suggests that a salt metathesis reaction would occur. For instance, the reaction with a lithium phosphide (B1233454), such as lithium diphenylphosphide (LiPPh₂), is expected to yield the corresponding di-tert-butyl(diphenylphosphino)gallane and lithium chloride.
The steric bulk of the tert-butyl groups on the gallium atom and the nature of the substituents on the phosphorus atom in the phosphinolithium reagent would significantly influence the reaction rate and the stability of the resulting phosphinogallane. The general reaction can be represented as:
tBu₂GaCl + LiPR₂ → tBu₂GaPR₂ + LiCl
This methodology is a common strategy for the synthesis of phosphinogallanes, which are of interest as precursors to III-V semiconductor materials and as ligands in coordination chemistry.
Formation of Gallium-Arsenic Bonds (e.g., with Lithium Arsenides)
Similar to the formation of Ga-P bonds, the synthesis of compounds containing gallium-arsenic (Ga-As) bonds can be achieved through the reaction of this compound with lithium arsenides. The reaction with a lithium arsenide, for example, lithium bis(trimethylsilyl)arsenide (LiAs(SiMe₃)₂), would lead to the formation of a di-tert-butyl(arsino)gallane and lithium chloride.
The synthesis of gallium-arsenic compounds is of significant interest due to their potential as single-source precursors for the deposition of gallium arsenide (GaAs), a crucial semiconductor material. The use of sterically demanding groups like tert-butyl on the gallium center can help in controlling the aggregation of the resulting arsenidogallane, potentially leading to monomeric or dimeric species. A representative reaction is:
tBu₂GaCl + LiAsR₂ → tBu₂GaAsR₂ + LiCl
Reactions Leading to Gallium Hydrides (e.g., with Deprotonating Reagents)
The formation of gallium hydrides from this compound can be more complex. While direct reaction with typical hydride sources might be sluggish, reactions involving certain organolithium reagents can lead to the formation of gallium hydrides through a β-hydride elimination process. For instance, the reaction of a related compound, dichloro(diethylamido)gallium dimer, with four equivalents of tert-butyllithium (B1211817) (t-BuLi) has been shown to produce a dimeric gallium hydride, [t-Bu(H)Ga(μ-NEt₂)]₂, along with the evolution of isobutylene (B52900). nih.govrsc.org This suggests that a tert-butyl group is deprotonated, leading to the elimination of isobutylene and the formation of a Ga-H bond.
A similar pathway could be envisioned for this compound, where reaction with a strong, non-nucleophilic base could potentially lead to the formation of a transient di-tert-butylgallium hydride species. However, the stability of such a monomeric species would be low, and it would likely oligomerize or undergo further reactions.
| Reactant | Product | Reaction Type | Reference |
| [tBu₂GaCl]₂ (inferred) + Base | tBu₂GaH (transient) + [Base-H]Cl | β-hydride elimination | nih.govrsc.org |
| [Cl₂Ga(μ-NEt₂)]₂ + 4 t-BuLi | [t-Bu(H)Ga(μ-NEt₂)]₂ + 2 LiCl + 2 C₄H₈ | Metathesis and β-hydride elimination | nih.govrsc.org |
Coordination Chemistry and Adduct Formation
The gallium center in this compound is electron-deficient and, therefore, exhibits Lewis acidic character. This property allows it to form coordination complexes, or adducts, with a variety of Lewis bases.
Lewis Acidic Behavior of Gallium in tBu₂GaCl
The gallium atom in this compound is trivalent and possesses a vacant p-orbital, making it a Lewis acid. The electronegative chlorine atom further enhances the electrophilicity of the gallium center. However, the two bulky tert-butyl groups provide significant steric hindrance around the gallium atom, which modulates its Lewis acidity. While strong enough to react with potent Lewis bases, the steric shielding can prevent or weaken interactions with bulkier bases. The Lewis acidity of tBu₂GaCl is a crucial factor in its reactivity, influencing its solubility in coordinating solvents and its ability to catalyze certain organic reactions.
Formation and Stability of Lewis Base Adducts
This compound readily forms adducts with a range of Lewis bases, such as amines, phosphines, and ethers. The formation of these adducts involves the donation of a lone pair of electrons from the Lewis base to the vacant orbital of the gallium atom, forming a coordinate covalent bond.
The stability of these adducts is influenced by a combination of electronic and steric factors. Stronger Lewis bases will form more stable adducts. However, the steric bulk of both the Lewis base and the tert-butyl groups on the gallane can lead to steric repulsion, which can destabilize the adduct. For example, tBu₂GaCl is expected to form a more stable adduct with a small, strong base like ammonia (B1221849) (NH₃) or trimethylphosphine (B1194731) (PMe₃) compared to a bulkier base like tri-tert-butylphosphine (B79228) (P(tBu)₃).
Studies on related monochlorogallane systems have shown the formation of both neutral 1:1 adducts (e.g., Me₃P·GaH₂Cl) and ionic 2:1 adducts with amines (e.g., [H₂Ga(NH₂R)₂]⁺Cl⁻). nih.gov This suggests that this compound could also form similar types of adducts depending on the stoichiometry and the nature of the Lewis base.
| Lewis Base | Adduct Structure (Inferred) | Factors Affecting Stability |
| Ammonia (NH₃) | tBu₂Ga(Cl)·NH₃ | Strong Ga-N bond, minimal steric hindrance |
| Trimethylphosphine (PMe₃) | tBu₂Ga(Cl)·PMe₃ | Strong Ga-P bond, moderate steric hindrance |
| Triethylamine (NEt₃) | tBu₂Ga(Cl)·NEt₃ | Weaker Ga-N bond due to increased steric bulk |
| Pyridine | tBu₂Ga(Cl)·py | Stable aromatic amine adduct |
In-depth Analysis of the
The chemical compound this compound, with the formula (t-Bu)₂GaCl, is a significant organogallium halide. Its reactivity is largely dictated by the presence of the bulky tert-butyl groups and the reactive gallium-chlorine bond. This article explores key aspects of its chemical behavior, focusing on steric effects on adduct formation, its role in intramolecular cyclization reactions to form specific heterocyclic systems, its reductive transformations in the presence of certain ligands, and ligand exchange reactions at the gallium center.
The two bulky tert-butyl groups on the gallium atom in this compound exert a significant steric influence on its ability to form adducts with Lewis bases. Steric hindrance is a critical factor that often determines the coordination number and geometry of the resulting complexes. libretexts.org While the gallium atom in the monomeric form is trigonal planar and electron-deficient, it readily seeks to achieve a more stable tetrahedral geometry by coordinating with a Lewis base.
However, the large size of the tert-butyl groups can prevent bulky Lewis bases from approaching the gallium center, or it can lead to the formation of adducts with elongated Ga-L (L = Lewis base) bonds, indicating a weaker interaction. For instance, in reactions with sterically demanding phosphines or amines, the formation of a stable four-coordinate adduct may be disfavored or prevented altogether. In contrast, with smaller Lewis bases, stable adducts are more readily formed. This steric control is a key feature of the chemistry of this compound and is often exploited to control the stoichiometry and structure of its coordination compounds.
This compound serves as a precursor in intramolecular cyclization reactions, particularly for the synthesis of novel heterocyclic systems containing gallium and nitrogen.
A notable application of this compound is in the synthesis of gallium-nitrogen heteronorbornane systems. These bicyclic compounds, which feature a nitrogen atom at a bridgehead position, are of interest for their unique structural and electronic properties. youtube.com The synthesis typically involves the reaction of this compound with a bifunctional amine that has a suitable chain length and geometry to facilitate intramolecular cyclization.
The process often begins with a ligand exchange reaction where the chloride is substituted by an amino group. Subsequent intramolecular coordination of another part of the ligand to the gallium center, followed by a ring-closing step, leads to the formation of the rigid heteronorbornane framework. The bulky tert-butyl groups play a crucial role in directing the stereochemical outcome of these cyclization reactions.
The redox chemistry of this compound is intricately linked to the nature of the ligands coordinated to the gallium center. While gallium is typically stable in the +3 oxidation state, the use of redox-active ligands can facilitate electron transfer processes, leading to unusual gallium species. nih.govchemguide.co.uklibretexts.org
Redox-active ligands, which can exist in multiple stable oxidation states, can engage in electron transfer with the gallium center. For instance, reaction of this compound with a reduced form of a redox-active ligand can lead to the oxidation of the ligand and the formal reduction of the gallium center. Conversely, coordination of an oxidized ligand can induce reductive elimination of substituents from the gallium, a process that is fundamental in many catalytic cycles. libretexts.orgnih.gov The bulky tert-butyl groups can influence the stability of the resulting gallium complexes and the feasibility of these redox transformations.
The gallium-chlorine bond in this compound is susceptible to nucleophilic attack, making it a versatile precursor for a wide range of derivatization reactions through ligand exchange. nih.gov This allows for the introduction of various functional groups at the gallium center, leading to new organogallium compounds with tailored properties.
Common nucleophiles used in these ligand exchange reactions include primary and secondary amines, phosphines, alkoxides, and thiolates. The reaction of this compound with primary amines, for example, can lead to the formation of amido-gallium complexes. The steric bulk of the tert-butyl groups can influence the course of these reactions; for instance, with bulky amines, monomeric amido complexes may be formed, whereas with less hindered amines, dimerization or oligomerization might occur. Similarly, reactions with phosphines can yield phosphido-gallium complexes, further expanding the chemical space of organogallium compounds accessible from this starting material.
Theoretical and Computational Investigations of Di Tert Butyl Chloro Gallane Systems
Density Functional Theory (DFT) Studies on Molecular Structure and Bonding
Density Functional Theory (DFT) is a cornerstone for investigating the molecular geometry of organogallium compounds. For Di-tert-butyl(chloro)gallane, DFT calculations are used to optimize the molecular structure and determine key geometric parameters. While direct structural data for this specific compound is not abundant in the provided literature, analogies can be drawn from DFT studies on related gallium halides and sterically hindered molecules. nih.govresearchgate.net
The geometry of this compound is expected to be centered around a trigonal planar gallium atom, although steric repulsion between the bulky tert-butyl groups may induce some pyramidalization. The Ga-C and Ga-Cl bond lengths are fundamental parameters derived from these calculations. DFT studies on related gallium complexes show that Ga-Cl bond lengths can vary, for instance, in the dimeric form of gallium trichloride (B1173362) (Ga₂Cl₆), which features both terminal and bridging chlorine atoms. researchgate.netmdpi.com In a monomeric species like this compound, the Ga-Cl bond would be a single, terminal bond. The Ga-C bond lengths are influenced by the hybridization of the carbon and gallium atoms and the steric pressure exerted by the tert-butyl groups.
Bond angles are also critical in defining the molecule's shape. The C-Ga-C angle will be heavily influenced by the steric hindrance between the two tert-butyl groups, likely expanding to be larger than the ideal 120° of a perfect trigonal planar geometry. Consequently, the C-Ga-Cl angles would be compressed. Studies on similarly crowded molecules, such as di-tert-butylmethane, show significant distortions from ideal geometries, including widened central bond angles and elongated bonds, to alleviate steric strain. umich.edu
| Parameter | Predicted Value Range | Influencing Factors |
|---|---|---|
| Ga-C Bond Length | 2.00 - 2.05 Å | Steric bulk of alkyl group, hybridization |
| Ga-Cl Bond Length | 2.15 - 2.25 Å | Monomeric vs. dimeric form, coordination number |
| C-Ga-C Bond Angle | 125° - 135° | Steric repulsion between tert-butyl groups |
Analysis of Electronic Structure and Orbital Interactions
The electronic structure of this compound dictates its reactivity. The gallium center in organogallium(III) compounds is a Lewis acid. wikipedia.org The bonding in this compound involves covalent interactions between the gallium atom and the carbon atoms of the tert-butyl groups, as well as the chlorine atom. DFT calculations, often combined with Natural Bond Orbital (NBO) analysis, can quantify the nature of these bonds. nih.gov
The Ga-Cl bond is expected to have significant ionic character due to the difference in electronegativity between gallium and chlorine. The Ga-C bonds, while primarily covalent, will also exhibit some polarity. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding reactivity. The LUMO is likely to be centered on the electron-deficient gallium atom, highlighting its electrophilic nature and susceptibility to nucleophilic attack. The HOMO would be associated with the bonding orbitals, likely with significant contributions from the Ga-Cl and Ga-C bonds.
Investigations into aryl gallium(I) dimers have shown that the nature of the substituents significantly impacts the electronic properties and the strength of gallium-gallium interactions, a principle that extends to the influence of substituents on the gallium center in monomeric species. nih.gov
Computational Studies of Reaction Mechanisms (e.g., Oxidative Addition, Ligand Exchange)
Computational studies are invaluable for mapping the potential energy surfaces of reactions involving organogallium compounds. acs.org For this compound, reaction mechanisms such as ligand exchange and oxidative addition are of interest.
Ligand Exchange: This process would involve the substitution of the chloro ligand with another group. DFT calculations can model the transition state of such a reaction, providing insight into the activation energy and reaction kinetics. The bulky tert-butyl groups would sterically hinder the approach of incoming ligands, influencing the reaction pathway and rate. Studies on palladium complexes have demonstrated the utility of computational methods in understanding ligand exchange processes. nih.gov
Oxidative Addition: While gallium(III) is the stable oxidation state, computational studies have explored the reactivity of gallium halides in redox processes. For instance, the oxidative addition of a Ga-X bond to a metal center is a known reaction. mdpi.com Conversely, the reaction of this compound with a strong reducing agent could be modeled to understand the formation of lower-valent gallium species.
DFT studies on the dissociation mechanism of gallium trichloride dimers reveal a process involving conversion from edge-sharing to corner-sharing intermediates before splitting into monomers, highlighting the complex equilibria gallium halides can undergo. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT calculations have become a standard tool for predicting spectroscopic properties, including NMR chemical shifts, which can be used to confirm or assign molecular structures. researchgate.netnih.govrsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field (often using the Gauge-Including Atomic Orbital - GIAO method), theoretical chemical shifts can be obtained. nih.govresearchgate.net
For this compound, one would expect characteristic signals in the ¹H and ¹³C NMR spectra. The protons of the tert-butyl groups would appear as a single, sharp peak in the ¹H NMR spectrum. The ¹³C NMR spectrum would show two distinct signals for the quaternary and methyl carbons of the tert-butyl groups. The predicted chemical shifts can be compared with experimental data to validate the structure. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. researchgate.net
Table 2: Illustrative Predicted NMR Chemical Shifts for this compound Note: These are estimated values based on general principles of NMR prediction for organometallic compounds. Actual values would require specific DFT/GIAO calculations.
| Nucleus | Environment | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | -C(CH ₃)₃ | 1.0 - 1.5 |
| ¹³C | -C (CH₃)₃ | 30 - 35 |
Conformational Analysis and Steric Effects of tert-Butyl Groups
Conformational analysis using computational methods can determine the most stable arrangement of these groups. The primary steric interaction is the repulsion between the two tert-butyl groups. This forces the molecule to adopt a conformation that maximizes the distance between them. This is analogous to the steric strain observed in other highly substituted compounds, such as 1,4-cis-di-tert-butylcyclohexane, where the steric bulk of the tert-butyl groups can force the ring into a twisted-boat conformation to avoid unfavorable axial positions. libretexts.org In the case of this compound, the steric strain likely leads to a widening of the C-Ga-C angle and possibly a slight twisting of the tert-butyl groups relative to each other. umich.edu This steric shielding by the tert-butyl groups also has profound implications for the reactivity of the gallium center, protecting it from the approach of bulky reagents. rsc.org
Applications of Di Tert Butyl Chloro Gallane in Advanced Materials Precursors
Precursor Chemistry for Gallium-Containing Materials
The primary application of Di-tert-butyl(chloro)gallane lies in its role as a starting material for producing more complex molecules that serve as direct precursors for gallium-based materials. Its chemical reactivity, governed by the Ga-Cl bond, allows for straightforward substitution reactions to introduce other functional groups.
This compound is an effective precursor for creating molecules used in Chemical Vapor Deposition (CVD), a technique for producing high-purity thin films. While not typically used directly in the CVD process, it is a key building block for synthesizing single-source precursors. For instance, it is used to synthesize precursors for gallium arsenide (GaAs), a crucial III-V semiconductor. The bulky tert-butyl groups in the resulting precursors are designed to undergo facile thermal elimination, which is a desirable characteristic for CVD applications.
A significant area of research focuses on using tBu₂GaCl to synthesize single-source precursors for III-V semiconductors like gallium arsenide (GaAs) and gallium phosphide (B1233454) (GaP). These precursors contain both the Group III (gallium) and Group V (e.g., arsenic, phosphorus) elements within a single molecule, offering greater control over stoichiometry and potentially safer handling compared to using highly toxic hydrides like arsine or phosphine (B1218219) gas.
A notable example is the synthesis of (t-Bu)₂GaAs(t-Bu)₂, a volatile monomeric compound, through the reaction of this compound with a lithium arsenide salt. nih.gov This single-source precursor can then be used to grow thin films of GaAs. nih.gov This approach simplifies the deposition process and can lead to materials with low carbon contamination. nih.gov
| Precursor Synthesis Reaction | |
| Reactant 1 | This compound (tBu₂GaCl) |
| Reactant 2 | Lithium di-tert-butylarsenide (t-Bu₂AsLi) |
| Product | (t-Bu)₂GaAs(t-Bu)₂ |
| Solvent | Benzene |
| Significance | Forms a volatile, monomeric single-source precursor for GaAs. nih.gov |
Role as a Synthon in Organometallic and Inorganic Synthesis
A synthon is a conceptual or actual chemical species used in synthetic chemistry to introduce a particular functional group or structural motif. This compound serves as a valuable synthon for the "tBu₂Ga" moiety. The lability of the gallium-chlorine bond allows for its reaction with a wide range of nucleophiles, such as lithium or Grignard reagents, to form new gallium-element bonds. This makes it a fundamental building block in the construction of more complex organogallium compounds and inorganic clusters. The reaction to form the single-source precursor (t-Bu)₂GaAs(t-Bu)₂ is a clear demonstration of its utility as a synthon to create a Ga-As bond. nih.gov
Development of Novel Catalytic Systems utilizing Gallium Compounds
While organogallium compounds are explored in catalysis, this compound is not primarily used as a direct catalyst in mainstream chemical transformations. Its role is more established as a precursor for synthesizing ligands or more complex organometallic structures that may possess catalytic activity. The development of novel catalytic systems is an active area of organometallic research, but specific examples where tBu₂GaCl itself is the active catalyst are not widely documented in scientific literature. Its utility in this domain remains indirect, contributing to the synthesis of molecules that could be investigated for catalytic applications rather than being a catalyst in its own right.
Research into Material Properties derived from tBu₂GaCl-based Syntheses
The properties of materials synthesized from precursors derived from this compound are a key focus of research. For instance, GaAs thin films grown via chemical beam epitaxy using the single-source precursor Ga(As(t-Bu)₂)₃, which is conceptually related to synthons derived from tBu₂GaCl, have been studied extensively. nih.gov
Research findings on such materials include analyses of their composition, structure, and electronic properties.
| Property Investigated | Finding | Reference |
| Stoichiometry | Films grown from related single-source precursors show a 1:1 Ga:As ratio, as determined by energy-dispersive X-ray spectroscopy (EDX). | nih.gov |
| Carbon Contamination | Carbon content in the films can be below the detection limit of X-ray photoelectron spectroscopy (XPS), indicating clean decomposition of the precursor. | nih.gov |
| Photoluminescence | Photoluminescence spectra of the deposited material can confirm the expected bandgap of the semiconductor (e.g., 1.52 eV for GaAs), although sometimes indicating degenerative doping. | nih.gov |
| Morphology | The morphology of the deposited films, such as surface smoothness and crystallinity, is highly dependent on growth temperature and the specific precursor used. | nih.gov |
These investigations are crucial for optimizing deposition conditions and precursor design to achieve materials with desired electronic and optical properties for applications in electronic and optoelectronic devices.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Di-tert-butyl(chloro)gallane, and how do reaction parameters affect product purity?
- Methodological Answer : The synthesis typically involves organometallic precursors with Ga-N bonds. For example, thermal decomposition of bis[di(tert-butyl)gallium (tert-butyl-hydrazide)] under inert atmospheres (e.g., argon) at controlled temperatures (150–200°C) can yield gallium-chloride derivatives . Reaction parameters such as heating rate, solvent choice (e.g., molten alkali chlorides), and stoichiometry of precursors directly influence crystallinity and purity. Characterization via NMR and X-ray diffraction is critical to confirm structural integrity.
Q. What characterization techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ⁷¹Ga) is essential for verifying ligand environments and Ga-Cl bonding. For crystalline samples, single-crystal X-ray diffraction provides definitive structural data. Mass spectrometry (ESI-MS) can corroborate molecular weight, while IR spectroscopy identifies Ga-Cl stretching modes (~300–400 cm⁻¹) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Use gloves compliant with EN 374 standards (e.g., nitrile) and flame-retardant lab coats to prevent skin contact. Work under inert atmospheres (gloveboxes) to avoid moisture-sensitive decomposition. Ventilated fume hoods are mandatory due to potential release of HCl or tert-butyl radicals during decomposition .
Advanced Research Questions
Q. How can discrepancies in reported thermal stability data for this compound be resolved through experimental design?
- Methodological Answer : Divergent stability reports may arise from differences in heating rates or atmospheric conditions (e.g., O₂ vs. N₂). To resolve contradictions, conduct thermogravimetric analysis (TGA) under standardized conditions (e.g., 5°C/min in argon) paired with gas chromatography-mass spectrometry (GC-MS) to identify decomposition byproducts. Cross-validate with computational models (DFT) to predict decomposition pathways .
Q. What role does the tert-butyl ligand play in the reactivity of this compound in organometallic reactions?
- Methodological Answer : The bulky tert-butyl groups sterically shield the gallium center, reducing unwanted dimerization and favoring monomeric species. This steric hindrance also directs regioselectivity in cross-coupling reactions. Comparative studies with smaller ligands (e.g., methyl) reveal enhanced stability but reduced reactivity toward electrophiles, highlighting ligand size as a tunable parameter .
Q. What methodologies are recommended for analyzing the decomposition byproducts of this compound under different storage conditions?
- Methodological Answer : Accelerated aging studies (40–60°C under controlled humidity) coupled with LC-MS or NMR can track degradation. For volatile byproducts (e.g., HCl, tert-butane), headspace GC-MS is ideal. Quantify residual gallium content via ICP-OES to assess decomposition extent. Reference safety data sheets for toxicity profiles of identified byproducts .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the Lewis acidity of this compound?
- Methodological Answer : Use standardized probes like Gutmann-Beckett assays (e.g., reaction with triethylphosphine oxide) to quantify Lewis acidity. Compare results across solvents (toluene vs. THF) to isolate solvent effects. Reproduce experiments with rigorously purified samples to rule out impurities as confounding factors .
Q. What strategies mitigate variability in catalytic performance of this compound in polymerization reactions?
- Methodological Answer : Control moisture levels (<1 ppm) using Schlenk techniques and molecular sieves. Optimize catalyst loading (0.1–5 mol%) and monitor reaction progress via in situ FTIR. Statistical design of experiments (DoE) can identify critical variables (e.g., temperature, monomer ratio) affecting reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
